molecular formula C16H26N4O2 B3816252 1-ethyl-3-isobutyl-N-(2-oxoazepan-3-yl)-1H-pyrazole-5-carboxamide

1-ethyl-3-isobutyl-N-(2-oxoazepan-3-yl)-1H-pyrazole-5-carboxamide

Cat. No. B3816252
M. Wt: 306.40 g/mol
InChI Key: XSOMBDIXIROQQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-3-isobutyl-N-(2-oxoazepan-3-yl)-1H-pyrazole-5-carboxamide, also known as EIPA, is a chemical compound that has been widely used in scientific research. EIPA has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying different cellular processes.

Mechanism of Action

1-ethyl-3-isobutyl-N-(2-oxoazepan-3-yl)-1H-pyrazole-5-carboxamide works by inhibiting the activity of the Na+/H+ exchanger, which in turn affects a variety of cellular processes. Specifically, 1-ethyl-3-isobutyl-N-(2-oxoazepan-3-yl)-1H-pyrazole-5-carboxamide binds to the protein and prevents it from functioning properly, leading to changes in intracellular pH and alterations in cell migration and signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-ethyl-3-isobutyl-N-(2-oxoazepan-3-yl)-1H-pyrazole-5-carboxamide are numerous and complex. In addition to its effects on the Na+/H+ exchanger, 1-ethyl-3-isobutyl-N-(2-oxoazepan-3-yl)-1H-pyrazole-5-carboxamide has been shown to affect a variety of ion channels and transporters, including the TRPV1 receptor and the ClC-3 chloride channel. 1-ethyl-3-isobutyl-N-(2-oxoazepan-3-yl)-1H-pyrazole-5-carboxamide has also been shown to modulate the activity of several different signaling pathways, including the PI3K/Akt pathway and the MAPK/ERK pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-ethyl-3-isobutyl-N-(2-oxoazepan-3-yl)-1H-pyrazole-5-carboxamide in lab experiments is its specificity for the Na+/H+ exchanger. Because 1-ethyl-3-isobutyl-N-(2-oxoazepan-3-yl)-1H-pyrazole-5-carboxamide only affects this protein, it is possible to study the effects of Na+/H+ exchanger inhibition without interfering with other cellular processes. However, one limitation of 1-ethyl-3-isobutyl-N-(2-oxoazepan-3-yl)-1H-pyrazole-5-carboxamide is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are many potential future directions for research involving 1-ethyl-3-isobutyl-N-(2-oxoazepan-3-yl)-1H-pyrazole-5-carboxamide. One area of interest is the development of new 1-ethyl-3-isobutyl-N-(2-oxoazepan-3-yl)-1H-pyrazole-5-carboxamide analogues that have improved specificity and reduced toxicity. Another area of interest is the use of 1-ethyl-3-isobutyl-N-(2-oxoazepan-3-yl)-1H-pyrazole-5-carboxamide in combination with other drugs or compounds to study the effects of multiple signaling pathways on cellular processes. Additionally, 1-ethyl-3-isobutyl-N-(2-oxoazepan-3-yl)-1H-pyrazole-5-carboxamide may have potential therapeutic applications in the treatment of diseases such as cancer and cystic fibrosis, and further research is needed to explore these possibilities.

Scientific Research Applications

1-ethyl-3-isobutyl-N-(2-oxoazepan-3-yl)-1H-pyrazole-5-carboxamide has been used in a wide range of scientific research applications, including studies of cell migration, ion channel regulation, and cellular signaling pathways. One of the most common uses of 1-ethyl-3-isobutyl-N-(2-oxoazepan-3-yl)-1H-pyrazole-5-carboxamide is in the study of the Na+/H+ exchanger, a membrane protein that plays a critical role in regulating intracellular pH.

properties

IUPAC Name

2-ethyl-5-(2-methylpropyl)-N-(2-oxoazepan-3-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O2/c1-4-20-14(10-12(19-20)9-11(2)3)16(22)18-13-7-5-6-8-17-15(13)21/h10-11,13H,4-9H2,1-3H3,(H,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSOMBDIXIROQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)CC(C)C)C(=O)NC2CCCCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-isobutyl-N-(2-oxoazepan-3-yl)-1H-pyrazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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